
2',3'-Isopropylidene-5'-trityluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Isopropylidene-5’-trityluridine is a modified nucleoside derivative. It is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions and a trityl group at the 5’ position of the uridine molecule. This compound is often used in the synthesis of various nucleoside analogs and has applications in medicinal chemistry and biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-isopropylidene-5’-trityluridine typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of uridine with an isopropylidene group. This is followed by the protection of the 5’ hydroxyl group with a trityl group. The reaction conditions often involve the use of acetone and zinc chloride for the isopropylidene protection and trityl chloride in the presence of a base for the trityl protection .
Industrial Production Methods: Industrial production of 2’,3’-isopropylidene-5’-trityluridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of anhydrous conditions and specific catalysts is crucial to avoid hydrolysis and other side reactions .
Types of Reactions:
Oxidation: 2’,3’-Isopropylidene-5’-trityluridine can undergo oxidation reactions, particularly at the trityl group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like trityl chloride and bases such as pyridine are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the trityl group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted nucleoside derivatives with different protecting groups.
Aplicaciones Científicas De Investigación
2’,3’-Isopropylidene-5’-trityluridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various nucleoside analogs.
Biology: Employed in studies involving nucleic acid chemistry and enzymatic processes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and biochemical reagents
Mecanismo De Acción
The mechanism of action of 2’,3’-isopropylidene-5’-trityluridine involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The trityl group provides steric hindrance, affecting the interaction of the nucleoside with enzymes and other molecular targets. This can lead to the inhibition of viral replication or the disruption of cancer cell proliferation .
Comparación Con Compuestos Similares
2’,3’-Isopropylidene-5-iodouridine: Another modified nucleoside with antiviral properties.
2’,3’-Isopropylideneuridine: Used in the synthesis of various nucleoside analogs.
5’-Trityluridine: A related compound with a trityl group at the 5’ position but lacking the isopropylidene protection
Uniqueness: 2’,3’-Isopropylidene-5’-trityluridine is unique due to the combination of both isopropylidene and trityl protecting groups. This dual protection enhances its stability and makes it a valuable intermediate in the synthesis of complex nucleoside derivatives .
Propiedades
Número CAS |
10526-27-9 |
|---|---|
Fórmula molecular |
C31H30N2O6 |
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
1-[2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C31H30N2O6/c1-30(2)38-26-24(37-28(27(26)39-30)33-19-18-25(34)32-29(33)35)20-36-31(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19,24,26-28H,20H2,1-2H3,(H,32,34,35) |
Clave InChI |
XVGDBKLBNXKLMP-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


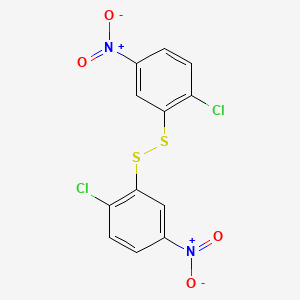
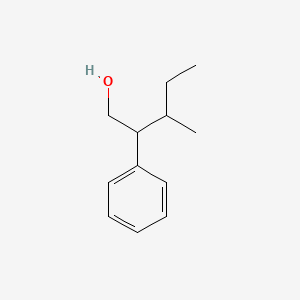
![ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11967923.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B11967926.png)
![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967930.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967947.png)
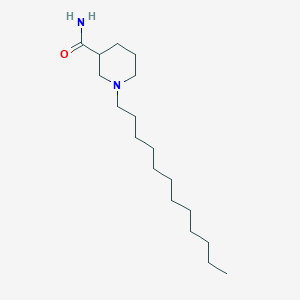
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)
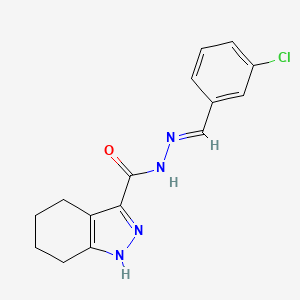
![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)
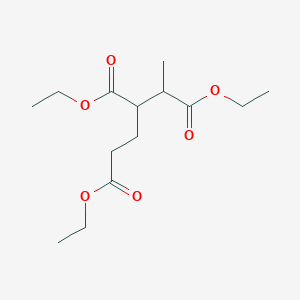
![Benzyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967982.png)
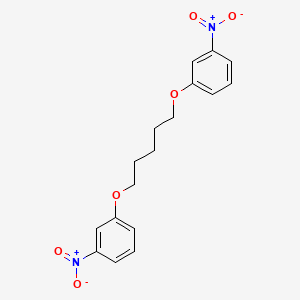
![DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)
